3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the synthesis of new benzo[b]thiophene derivatives, focusing on compounds with a wide variety of substituents, which are crucial for developing efficient antidepressants with dual action mechanisms, including serotonin reuptake inhibition and 5-HT1A receptor affinity. This research provides insight into the chemical synthesis process relevant to compounds like "3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol" (Pérez-Silanes et al., 2001).
Molecular Structure and Interactions
- Research on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed their molecular structures and how different intermolecular interactions affect their properties. This study is indicative of the importance of molecular conformation and interactions in designing compounds with specific biological activities (Mahesha et al., 2019).
Metabolic Pathways
- An investigation into the oxidative metabolism of a novel antidepressant provided detailed insights into the enzymatic processes involved, highlighting the metabolic pathways of compounds with piperazine components, which is relevant for understanding the metabolic fate of similar compounds in biological systems (Hvenegaard et al., 2012).
Antifungal Potential
- The solubility thermodynamics and partitioning processes of a novel antifungal compound were explored, offering insights into pharmacologically relevant physicochemical properties and the potential adsorption behaviors of new therapeutic agents, which may include compounds with structures similar to "this compound" (Volkova et al., 2020).
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)14(21)9-20-5-3-19(4-6-20)8-11-1-2-12-13(7-11)23-10-22-12/h1-2,7,14,21H,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHQKWKSWQEMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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